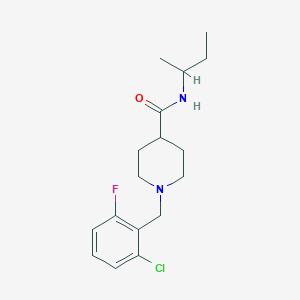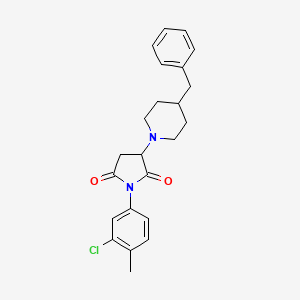![molecular formula C16H18N2O2S B5031368 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5031368.png)
3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as pioglitazone, is a thiazolidinedione drug that is used to treat type 2 diabetes mellitus. It is a potent and selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Pioglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular events in diabetic patients.
Wirkmechanismus
PPARγ is a nuclear receptor that is expressed in adipose tissue, liver, skeletal muscle, and other tissues involved in glucose and lipid metabolism. Pioglitazone binds to and activates PPARγ, leading to increased expression of genes involved in glucose uptake and utilization, such as glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS1). Pioglitazone also decreases the expression of genes involved in gluconeogenesis and lipogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and fatty acid synthase (FAS). In addition, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6).
Biochemical and Physiological Effects:
Pioglitazone has been shown to improve insulin sensitivity and glycemic control in diabetic patients. It has also been shown to reduce the risk of cardiovascular events such as myocardial infarction and stroke. In addition, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides. Pioglitazone has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines such as adiponectin.
Vorteile Und Einschränkungen Für Laborexperimente
Pioglitazone is a well-characterized drug that has been extensively studied in preclinical and clinical settings. It is readily available and has a well-established mechanism of action. Pioglitazone has been shown to be effective in improving insulin sensitivity and reducing inflammation in various tissues. However, 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione has also been associated with some adverse effects such as weight gain, edema, and increased risk of bladder cancer. These limitations should be taken into consideration when designing experiments using 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione.
Zukünftige Richtungen
Pioglitazone has shown promise in treating various metabolic disorders and has potential for other therapeutic applications. Future research directions could include investigating the long-term effects of 3-methyl-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione on cardiovascular health, exploring its potential in treating other conditions such as Alzheimer's disease and cancer, and developing more selective PPARγ agonists with fewer adverse effects. In addition, the role of PPARγ in regulating immune function and inflammation warrants further investigation, as this could have implications for the treatment of autoimmune diseases and other inflammatory conditions.
Synthesemethoden
Pioglitazone can be synthesized by reacting 5-(4-bromobenzylidene)-3-methyl-2,4-thiazolidinedione with piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the piperidine nitrogen, followed by cyclization of the resulting intermediate to form the thiazolidinedione ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Pioglitazone has been extensively studied in preclinical and clinical settings for its therapeutic potential in treating diabetes and related metabolic disorders. It has also been investigated for its potential in treating other conditions such as non-alcoholic fatty liver disease, Alzheimer's disease, and cancer. Pioglitazone has been shown to improve insulin sensitivity, decrease insulin resistance, and reduce inflammation in various tissues. It has also been shown to modulate lipid metabolism and improve cardiovascular function. These effects are mediated through activation of PPARγ, which regulates gene expression involved in glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
(5Z)-3-methyl-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-17-15(19)14(21-16(17)20)11-12-5-7-13(8-6-12)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVYTZNPZVUMKO-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5031290.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031293.png)
![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)

![ethyl 2-{[2-cyano-3-(3-propoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5031315.png)

![methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide](/img/structure/B5031327.png)
![1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol)](/img/structure/B5031333.png)


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5031350.png)
![N-(3,4-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5031376.png)
![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5031385.png)
![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)